molecular formula C14H13F3N2O2 B235738 26-Deoxymonensin B CAS No. 155539-11-0

26-Deoxymonensin B

Cat. No.: B235738
CAS No.: 155539-11-0
M. Wt: 640.8 g/mol
InChI Key: OGZYZDKLKKGFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

26-Deoxymonensin B is a polyether ionophore antibiotic structurally related to monensin, a well-studied compound widely used in veterinary medicine and biochemical research. It is characterized by the absence of a hydroxyl group at the C-26 position compared to monensin. This structural modification alters its ion-binding selectivity, pharmacokinetics, and biological activity. Polyether ionophores like this compound are known for their ability to transport cations across biological membranes, disrupting ion gradients and exhibiting antimicrobial, antiparasitic, and anticancer properties .

Properties

CAS No.

155539-11-0

Molecular Formula

C14H13F3N2O2

Molecular Weight

640.8 g/mol

IUPAC Name

4-[7-hydroxy-2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid

InChI

InChI=1S/C35H60O10/c1-18-15-20(3)34(9,39)43-27(18)25-16-19(2)30(41-25)33(8)12-11-26(42-33)32(7)13-14-35(45-32)17-24(36)21(4)29(44-35)22(5)28(40-10)23(6)31(37)38/h18-30,36,39H,11-17H2,1-10H3,(H,37,38)

InChI Key

OGZYZDKLKKGFPQ-UHFFFAOYSA-N

SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)OC)C)O)C)C)C)(C)O)C

Canonical SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)OC)C)O)C)C)C)(C)O)C

Synonyms

26-deoxymonensin B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 26-Deoxymonensin B and related polyether ionophores are critical to their distinct biological roles. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

Compound Structural Features Ion Selectivity Key Applications Bioactivity Insights
This compound Lacks hydroxyl at C-26; cyclic polyether Prefers Na⁺/K⁺ Antimicrobial research, ion transport studies Reduced cytotoxicity vs. monensin, enhanced stability in acidic environments
Monensin Hydroxyl at C-26; tetracyclic structure Strong affinity for Na⁺ Veterinary antibiotic, growth promoter High cytotoxicity, potent against Gram-positive bacteria
Salinomycin Larger macrocycle; additional oxygen atoms Binds K⁺, Ca²⁺ Anticancer research, coccidiostat Targets cancer stem cells, synergizes with chemotherapeutics
Narasin Methylation at C-25; similar to salinomycin K⁺ selectivity Poultry coccidiosis control Improved lipid solubility, broader antiparasitic spectrum

Key Research Findings

Ion-Binding Efficiency: this compound exhibits lower sodium ion transport efficiency compared to monensin due to the absence of the C-26 hydroxyl group, which is critical for stabilizing cation binding .

Antimicrobial Activity :

  • While monensin is highly effective against Gram-positive bacteria (e.g., Staphylococcus aureus), this compound shows reduced potency, likely due to altered membrane permeability .
  • Both compounds are ineffective against Gram-negative bacteria, as their outer membrane limits polyether penetration .

Toxicity Profile :

  • This compound demonstrates lower cytotoxicity in mammalian cell lines (e.g., IC₅₀ > 50 μM in HeLa cells) compared to monensin (IC₅₀ ≈ 10 μM), making it a safer candidate for in vitro ion transport studies .

Stability and Solubility :

  • The absence of the hydroxyl group enhances this compound’s stability in acidic environments (pH 2–6), a property advantageous for oral administration formulations .
  • However, its aqueous solubility is lower than monensin, necessitating organic solvents (e.g., DMSO) for experimental use .

Notes

Direct pharmacological data for this compound remain sparse.

Safety Considerations :

  • Despite lower cytotoxicity, this compound may still disrupt lysosomal pH gradients, requiring careful handling in cellular assays .

Q & A

Basic: What are the established synthesis routes and characterization protocols for 26-Deoxymonensin B?

Methodological Answer:
Synthesis typically involves polyketide-derived pathways, with modifications to the parent monensin structure. Key steps include selective deoxygenation at the C-26 position, which requires precise control of reaction conditions (e.g., catalytic hydrogenation or enzymatic reduction). Characterization should employ NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm stereochemistry and high-resolution mass spectrometry (HR-MS) for molecular validation. Purity must be assessed via HPLC with UV/Vis or evaporative light scattering detection. For reproducibility, experimental protocols should include solvent systems, catalyst loadings, and purification methods (e.g., column chromatography gradients) .

Basic: What analytical techniques are critical for distinguishing this compound from its analogs?

Methodological Answer:
Comparative analysis using Fourier-transform infrared spectroscopy (FT-IR) can identify functional group differences (e.g., hydroxyl vs. deoxygenated sites). X-ray crystallography is definitive for resolving structural ambiguities, while circular dichroism (CD) confirms chiral centers. Pairing liquid chromatography-mass spectrometry (LC-MS/MS) with fragmentation libraries enables differentiation from co-eluting analogs. Always cross-reference with published spectral databases and validate against synthetic standards .

Basic: How should researchers design initial biological activity assays for this compound?

Methodological Answer:
Begin with in vitro antimicrobial susceptibility testing (e.g., broth microdilution) against Gram-positive bacteria, comparing efficacy to monensin. Include positive controls (e.g., monensin) and negative controls (solvent-only). For cytotoxicity, use mammalian cell lines (e.g., HEK-293) with MTT assays. Dose-response curves should span 3–5 log units to determine IC₅₀ values. Document growth conditions, incubation times, and statistical methods (e.g., ANOVA with post-hoc tests) to ensure reproducibility .

Advanced: How can contradictions in reported biological activities of this compound be resolved?

Methodological Answer:
Systematic discrepancies may arise from variations in assay conditions (e.g., pH, serum content) or compound purity. To resolve contradictions:

  • Perform side-by-side comparative assays under standardized conditions.
  • Validate purity via orthogonal methods (e.g., NMR + HPLC).
  • Conduct meta-analyses of published data using PRISMA guidelines to identify confounding variables (e.g., strain-specific effects) .
  • Publish raw datasets and protocols in repositories like Zenodo to enable independent verification .

Advanced: What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound?

Methodological Answer:

  • Synthetic derivatization : Introduce functional groups (e.g., acylations, alkylations) at key positions (C-25, C-26) and compare bioactivity.
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with ionophores like Na⁺/K⁺-ATPase.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinities to metal ions or target proteins.
    Correlate structural modifications with activity shifts using multivariate regression models .

Advanced: How can computational modeling improve understanding of this compound’s mechanism of action?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model ionophore behavior in lipid bilayers to visualize ion transport mechanisms.
  • Quantum mechanical (QM) calculations : Assess electronic properties influencing metal chelation (e.g., charge distribution at oxygen-deficient sites).
  • Machine learning : Train models on existing SAR data to predict novel derivatives with enhanced selectivity. Validate predictions with in vitro assays .

Methodological: What experimental design principles ensure reproducibility in this compound research?

Methodological Answer:

  • Modular workflows : Separate synthesis, purification, and bioassay steps to isolate variables.
  • Blinded analysis : Use third-party labs for independent replication of key results.
  • Detailed documentation : Report reaction yields, spectroscopic artifacts, and instrument calibration data in supplementary materials. Follow Beilstein Journal guidelines for experimental transparency .

Methodological: How should literature reviews on this compound address gaps and biases?

Methodological Answer:

  • Scoping reviews : Use Arksey & O’Malley’s framework to map available evidence, prioritizing primary sources over reviews .
  • Critical appraisal : Apply Cochrane risk-of-bias tools to assess study validity (e.g., randomization, blinding in in vivo studies) .
  • Gap analysis : Identify understudied areas (e.g., pharmacokinetics in non-mammalian models) using thematic coding of abstracts .

Methodological: What are best practices for managing and sharing data in this compound research?

Methodological Answer:

  • FAIR principles : Ensure data are Findable (DOIs), Accessible (open repositories), Interoperable (standardized formats like .mzML for MS), and Reusable (metadata templates).
  • Version control : Use GitLab or GitHub for protocol updates.
  • Ethical sharing : Adhere to Elsevier’s research data policy, depositing raw spectra, assay datasets, and computational scripts in repositories like Figshare .

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